molecular formula C6H3Cl4N B043135 2,3,5,6-Tetrachloroaniline CAS No. 3481-20-7

2,3,5,6-Tetrachloroaniline

Cat. No. B043135
CAS RN: 3481-20-7
M. Wt: 230.9 g/mol
InChI Key: YTDHEFNWWHSXSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3,5,6-Tetrachloroaniline often involves multistep chemical reactions with specific reagents to introduce chloro groups into an aniline framework. Although the specific synthesis of 2,3,5,6-Tetrachloroaniline is not detailed in the provided literature, related methodologies can offer insights. For instance, the synthesis of amino acid derivatives incorporating heterocyclic moieties like tetrazoles reflects the complexity and strategic approaches required in synthesizing halogenated anilines. These processes emphasize the use of polynitrogen heterocyclic systems and the importance of strong hydrogen bonds in creating compounds with high biological activity (Popova & Trifonov, 2015).

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloroaniline, characterized by the presence of four chlorine atoms attached to an aniline ring, significantly influences its physical and chemical properties. The chloro groups increase the compound's electronegativity, affecting its reactivity and interaction with other molecules. The structure-related analysis often involves computational chemistry techniques to predict reactivity, as well as spectroscopic methods for structural confirmation.

Chemical Reactions and Properties

Chemical reactions involving 2,3,5,6-Tetrachloroaniline are influenced by the electron-withdrawing effect of the chlorine atoms. These atoms make the aniline nitrogen more nucleophilic, potentially affecting reactions such as substitution or addition. The compound's chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial in its applications in material science and medicinal chemistry.

Physical Properties Analysis

The physical properties of 2,3,5,6-Tetrachloroaniline, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of chlorine atoms increases its molecular weight and may affect its phase behavior and solubility in various solvents. These properties are essential for the compound's handling and application in different scientific and industrial contexts.

Chemical Properties Analysis

2,3,5,6-Tetrachloroaniline's chemical properties, including acidity, basicity, and stability, are influenced by the chloro substituents on the aniline ring. The electron-withdrawing effect of the chlorine atoms affects the compound's reactivity, making it a valuable intermediate in organic synthesis. Studies on related compounds, such as tetrazole derivatives, provide insights into the role of heterocyclic systems in enhancing metabolic stability and biological membrane penetration (Popova & Trifonov, 2015).

Scientific Research Applications

  • Studying the Elimination of Hydrogen Chloride from Aromatic Amines with Boron Trichloride

    This research involves the potential formation of borazole, providing insights into chemical reactions and compound formations (Blackborow, Blackmore, & Lockhart, 1971).

  • Conversion to 2,4,6-Trichloronitrobenzene and Exploration of Routes to 1,3,5-Trichlorobenzene via Aniline

    This process is important for understanding chemical pathways and synthesis methods (Estes, 1976).

  • Evaluating Ecosystem Responses and Toxicity to Aniline and Related Compounds

    Research in this area focuses on the acute and chronic toxicity of these compounds on ecosystems (Yount & Shannon, 1987).

  • As a Ligand for Synthesizing Compounds with Two p-Phenylene-Bridged Phosphorus Centers

    This application is crucial in the field of inorganic chemistry for creating complex molecular structures (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

  • Studying the Structure and Properties of Phenolic Compounds

    The phenolic derivative of 2,3,5,6-tetrachloroaniline aids in understanding the characteristics of phenolic compounds (Chen, Xu, Liu, & Xu, 1995).

  • Investigating Cellular Membrane Toxicity and Electron Transport Inhibition

    This aspect of research highlights the potential harmful effects of the compound at a cellular level (Janssens et al., 2011).

  • As an Intermediate in the Manufacture of Dyes, Phyto-Sanitary, and Drug Products

    Its role in the production of these products is significant for industrial applications (Bhar et al., 1995).

  • In Microbial Reductive Dechlorination Studies

    These studies are important for understanding the dechlorination rates and half-saturation coefficients in chemical reactions (Taş et al., 2006).

  • Investigating Structural Stability and Symmetric Near-Planar Structures

    This research is essential for predicting and understanding the molecular structure of the compound (Badawi, Förner, & Al‐Saadi, 2009).

  • Studying the Uptake and Elimination in Organisms

    Research in this area helps understand how organisms interact with the compound, such as in studies with the guppy, Poecilia reticulata (Wolf, Yedema, Seinen, & Hermens, 1994).

Future Directions

The future directions for the use and study of 2,3,5,6-Tetrachloroaniline are not specified in the search results. Given its toxicity, research may focus on mitigating its environmental impact, or on its potential uses in synthesis where its reactivity could be harnessed under controlled conditions.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, please refer to relevant chemical literature or databases.


properties

IUPAC Name

2,3,5,6-tetrachloroaniline
Source PubChem
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InChI

InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDHEFNWWHSXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022208
Record name 2,3,5,6-Tetrachloroaniline
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Molecular Weight

230.9 g/mol
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Product Name

2,3,5,6-Tetrachloroaniline

CAS RN

3481-20-7
Record name 2,3,5,6-Tetrachloroaniline
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Record name 2,3,5,6-Tetrachloroaniline
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Record name 2,3,5,6-Tetrachloroaniline
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Record name 2,3,5,6-TETRACHLOROANILINE
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Synthesis routes and methods I

Procedure details

200 parts of phenol, 197 parts of 2,3,5,6-tetrachloroaniline, 20 parts of platinum-on-charcoal catalyst (3.7% strength) and 15 parts of aqueous hydroiodic acid (57% strength) are dehalogenated with hydrogen in a tantalum autoclave (0.85 l) during the course of 3.5 hours, whilst stirring, under a maximum pressure of 50 bars and at 155° C. After cooling of the reaction vessel and after releasing the pressure, the reaction mixture is diluted with 500 parts by volume of water, made alkaline with concentrated sodium hydroxide solution, mixed with toluene and separated from the platinum-on-charcoal catalyst by filtration under suction. The organic phase obtained by layer separation is freed from the solvent by distillation. 99.3% strength, 3,5-dichloroaniline is obtained in a yield of 97%, with complete conversion of 2,3,5,6-tetrachloroaniline, by distillation over a simple distillation bridge.
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Synthesis routes and methods II

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Example 7 is repeated, 16.0×10-3 mol of HI being introduced in place of 6.2×10-3 mol. After a reaction time of 2 hours under these same conditions, the degree of conversion of the 2,3,5,6-tetrachloroaniline is 98.5%. 3,5-Dichloroaniline is obtained with a yield of 98.7%, relative to the 2,3,5,6-tetrachloroaniline converted. The degree of hydrodechlorination of the solvent is 0.1%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
HM Badawi, W Förner, AA Al-Saadi - Journal of Molecular Structure, 2009 - Elsevier
The structural stability of aniline, 2,4,6-trichloroaniline and 2,3,5,6-tetrachloroaniline was investigated by DFT-B3LYP and ab initio MP2 and MP4(SDQ) calculations with the 6-311G∗∗ …
Number of citations: 16 www.sciencedirect.com
A Weisz, D Andrzejewski - Journal of Chromatography A, 2003 - Elsevier
The present work describes (a) the identification and characterization of a contaminant, 2-bromo-3,4,5,6-tetrachloroaniline (2BTCA), in the color additives D&C Red Nos. 27 and 28 (…
Number of citations: 15 www.sciencedirect.com
CR Allchin, RJ Law - Chemistry and ecology, 1988 - Taylor & Francis
A method for the analysis of Tecnazene (2,3,5,6-tetrachloronitrobenzene) and its major metabolites (2,3,5,6-tetrachloroaniline and 2,3,5,6-tetrachlorothioanisole) is presented. This …
Number of citations: 4 www.tandfonline.com
HG Bray, Z Hybs, SP James, WV Thorpe - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… It will be seen later that at least 9% of the dose is excreted as 2:3:5:6tetrachloroaniline and 2 % as free 4-amino-2:3:5:6-tetrachlorophenol. Attempts were made to determine (by the …
Number of citations: 72 www.ncbi.nlm.nih.gov
W Zhang, J Huang, F Xu, S Deng, W Zhu… - Journal of hazardous …, 2011 - Elsevier
Pentachloronitrobenzene (PCNB) has been identified as a potential persistent organic pollutant, and received concerns from many countries for regulation due to its impurities such as …
Number of citations: 58 www.sciencedirect.com
JJ Betts, SP James, WV Thorpe - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… ) showed that, whereas N-acetyl-S-(2:3:5:6-tetrachlorophenyl)-Lcysteine was formed from 2:3:5:6-tetrachloronitrobenzene inthe rabbit, none was formed from 2:3:5:6tetrachloroaniline. …
Number of citations: 104 www.ncbi.nlm.nih.gov
W de Wolf, ESE Yedema, W Seinen, JLM Hermens - Chemosphere, 1994 - Elsevier
This study describes the uptake and elimination of 2,3,4,5-tetrachloroaniline, 2,3,5,6-tetrachloroaniline, pentachloroaniline, and 1,2,3,5-tetrachlorobenzene in guppy, Poecilia reticulata. …
Number of citations: 21 www.sciencedirect.com
TKS Janssens, D Giesen, J Mariën… - Environment …, 2011 - Elsevier
In order to clarify the mechanisms of reproductive toxicity in a QSAR approach, the transcriptional signatures upon the 2 day exposure to the 28 days EC 50 of a series of increasingly …
Number of citations: 20 www.sciencedirect.com
R NISHIYAMA - Journal of Synthetic Organic Chemistry, Japan, 1967 - jstage.jst.go.jp
2, 3, 5, 6-Tetrachloroaniline was diazotized in a mixture of acetic acid and sulfuricacid according to the conventional procedures. The diazonium solution was then added dropwise into …
Number of citations: 0 www.jstage.jst.go.jp
AT Peters, FM Rowe, DM Stead - Journal of the Chemical Society …, 1943 - pubs.rsc.org
… The filtrate from (A) was diluted, and the precipitate collected ; after removal of the phenanthraquinone with sodium bisulphite, 2 : 3 : 5 : 6-tetrachloroaniline crystallised from alcohol in …
Number of citations: 0 pubs.rsc.org

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